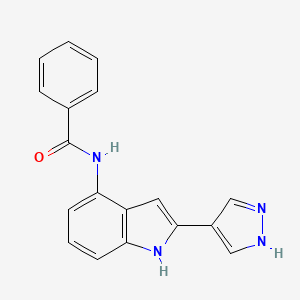
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds. It contains both pyrazole and indole moieties, which are known for their significant biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This one-pot reaction affords the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Pyrazol-4-yl)benzamide
- N-(1H-Indol-4-yl)benzamide
- N-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide
Uniqueness
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is unique due to the presence of both pyrazole and indole moieties, which confer distinct biological activities. This dual functionality makes it a valuable compound for various research applications.
Properties
CAS No. |
827318-32-1 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]benzamide |
InChI |
InChI=1S/C18H14N4O/c23-18(12-5-2-1-3-6-12)22-16-8-4-7-15-14(16)9-17(21-15)13-10-19-20-11-13/h1-11,21H,(H,19,20)(H,22,23) |
InChI Key |
QXXIFJYBMLCMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(N3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



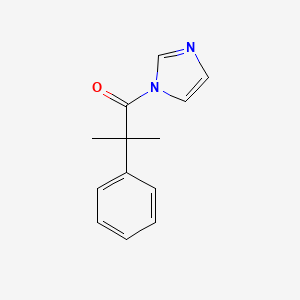
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
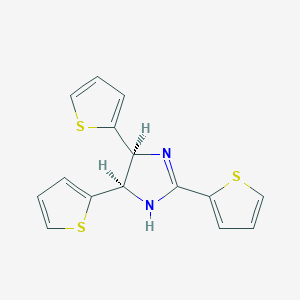
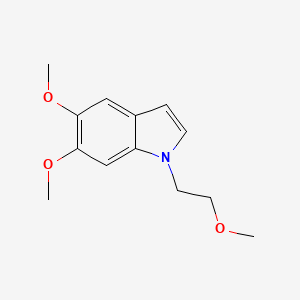
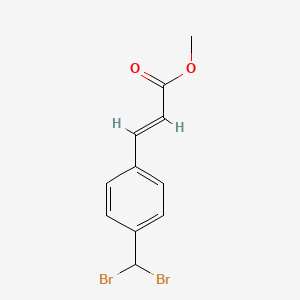
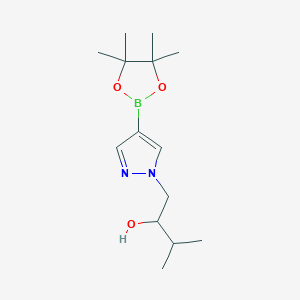

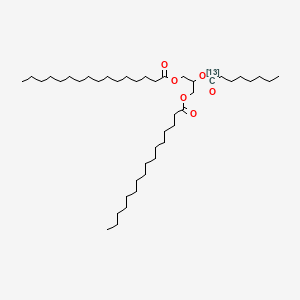

![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
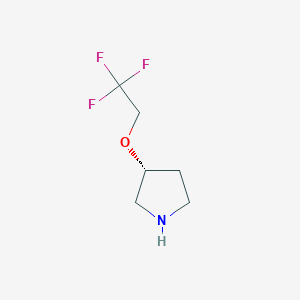
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)

